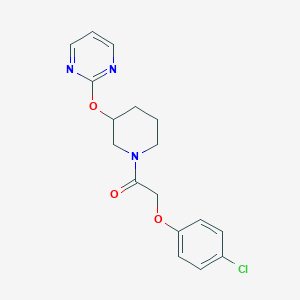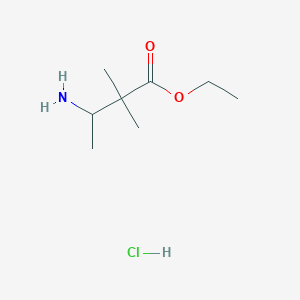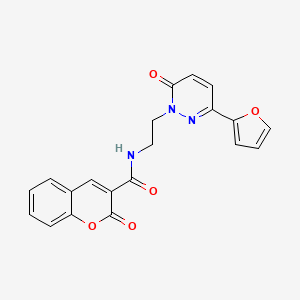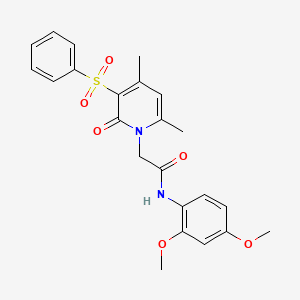![molecular formula C16H23FN2O2 B2739758 (E)-4-(Dimethylamino)-N-[3-(2-fluorophenoxy)butan-2-yl]but-2-enamide CAS No. 2411329-45-6](/img/structure/B2739758.png)
(E)-4-(Dimethylamino)-N-[3-(2-fluorophenoxy)butan-2-yl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[3-(2-fluorophenoxy)butan-2-yl]but-2-enamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly known as DMFBB and is a synthetic compound that is used in various fields of research.
Mécanisme D'action
DMFBB works by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, DMFBB can alter gene expression, leading to changes in cellular processes.
Biochemical and Physiological Effects:
DMFBB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. DMFBB has also been shown to have cardioprotective effects, reducing the damage caused by ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
DMFBB has several advantages for lab experiments. It is a synthetic compound, making it easier to obtain in large quantities. It is also stable and has a long shelf life, making it suitable for long-term experiments. However, DMFBB has some limitations, including its potential toxicity and the need for caution when handling the compound.
Orientations Futures
There are several future directions for the research on DMFBB. One area of research is the development of new synthetic methods for the compound, which could lead to improved yields and purity. Another area of research is the investigation of the compound's potential in the treatment of other diseases, such as neurodegenerative diseases. Additionally, the use of DMFBB as a fluorescent probe for imaging studies could be explored further. Overall, DMFBB is a promising compound with various applications in scientific research, and further research is needed to fully understand its potential.
Conclusion:
In conclusion, DMFBB is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively used in medicinal chemistry, particularly in the treatment of cancer and cardiovascular diseases. DMFBB works by inhibiting HDACs, altering gene expression, and leading to changes in cellular processes. It has several advantages for lab experiments, including its stability and ease of synthesis. However, caution must be taken when handling the compound due to its potential toxicity. Further research is needed to fully understand the potential of DMFBB in various fields of research.
Méthodes De Synthèse
The synthesis of DMFBB involves the reaction of 3-(2-fluorophenoxy)butan-2-ol with N,N-dimethylformamide dimethylacetal in the presence of a base. The reaction mixture is then heated to produce DMFBB. The synthesis method of DMFBB is relatively straightforward, and the compound can be obtained in good yields.
Applications De Recherche Scientifique
DMFBB has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer and cardiovascular diseases. DMFBB has also been used as a fluorescent probe for the detection of biomolecules and in imaging studies.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[3-(2-fluorophenoxy)butan-2-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-12(18-16(20)10-7-11-19(3)4)13(2)21-15-9-6-5-8-14(15)17/h5-10,12-13H,11H2,1-4H3,(H,18,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDQDMDCZPHUFA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC1=CC=CC=C1F)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(C)OC1=CC=CC=C1F)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-[3-(2-fluorophenoxy)butan-2-yl]but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2739675.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2739676.png)

![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2739680.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2739684.png)



![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2739692.png)

![2-(2-chloro-6-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2739695.png)
![N1-benzyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2739697.png)